molecular formula C15H7F17O B12855565 3-(Perfluorooctyloxy)toluene

3-(Perfluorooctyloxy)toluene

Cat. No.: B12855565
M. Wt: 526.19 g/mol
InChI Key: LRDCUNHVBPESFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Perfluorooctyloxy)toluene is an organic compound characterized by the presence of a perfluorooctyl group attached to a toluene molecule via an ether linkage. This compound is notable for its unique chemical properties, particularly its high thermal stability and hydrophobic nature, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Perfluorooctyloxy)toluene typically involves the reaction of perfluorooctyl iodide with a toluene derivative under specific conditions. A common method includes:

    Reactants: Perfluorooctyl iodide and 3-hydroxytoluene.

    Catalysts: Often, a base such as potassium carbonate is used.

    Solvents: Organic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are employed.

    Conditions: The reaction is usually carried out under reflux conditions to facilitate the etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and chromatography is essential to obtain a high-purity product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically forming carboxylic acids or ketones depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into various alcohols or hydrocarbons.

    Substitution: The aromatic ring in the toluene moiety can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

3-(Perfluorooctyloxy)toluene finds applications across various fields:

    Chemistry: Used as a surfactant and in the synthesis of fluorinated polymers.

    Biology: Employed in the study of membrane proteins due to its hydrophobic properties.

    Medicine: Investigated for its potential in drug delivery systems, particularly in targeting hydrophobic drugs.

    Industry: Utilized in the production of water-repellent coatings and lubricants due to its non-stick properties.

Mechanism of Action

The mechanism by which 3-(Perfluorooctyloxy)toluene exerts its effects is largely attributed to its perfluorinated tail, which imparts unique physical and chemical properties. The compound interacts with molecular targets primarily through hydrophobic interactions, affecting pathways related to membrane dynamics and protein function.

Comparison with Similar Compounds

    Perfluorooctyl bromide: Similar in structure but with a bromine atom instead of a toluene moiety.

    Perfluorooctanoic acid: Contains a carboxylic acid group instead of an ether linkage.

    Perfluorooctyl iodide: The precursor in the synthesis of 3-(Perfluorooctyloxy)toluene.

Uniqueness: this compound stands out due to its combination of a perfluorinated tail and an aromatic toluene ring, providing a balance of hydrophobicity and reactivity that is not commonly found in other perfluorinated compounds. This makes it particularly useful in applications requiring both stability and specific chemical interactions.

Properties

Molecular Formula

C15H7F17O

Molecular Weight

526.19 g/mol

IUPAC Name

1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctoxy)-3-methylbenzene

InChI

InChI=1S/C15H7F17O/c1-6-3-2-4-7(5-6)33-15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h2-5H,1H3

InChI Key

LRDCUNHVBPESFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.